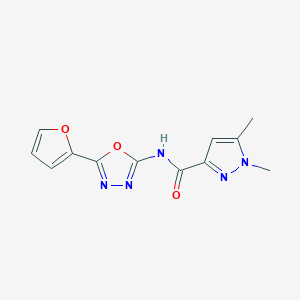

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a hybrid heterocyclic compound combining a 1,3,4-oxadiazole core substituted with a furan moiety and a 1,5-dimethylpyrazole carboxamide group. This structure integrates pharmacophoric features associated with bioactivity, such as the oxadiazole ring (known for metabolic stability and hydrogen-bonding capacity) and the furan group (contributing to π-π interactions). The dimethylpyrazole moiety may enhance lipophilicity, influencing pharmacokinetic properties.

Properties

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O3/c1-7-6-8(16-17(7)2)10(18)13-12-15-14-11(20-12)9-4-3-5-19-9/h3-6H,1-2H3,(H,13,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDLUTLLPDFFSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of furan-2-carboxylic acid hydrazide, which is then reacted with carbon disulfide to form 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol . This intermediate is further reacted with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid chloride under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while substitution reactions on the pyrazole ring can produce various substituted pyrazoles .

Scientific Research Applications

Anticancer Activity

The compound is part of a broader class of 1,3,4-oxadiazole derivatives known for their anticancer properties. Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies:

- A study synthesized several 1,3,4-oxadiazole derivatives and evaluated their activity against leukemia cell lines. One derivative showed promising results with an IC50 value indicating effective inhibition of cell proliferation at low concentrations .

- Another research effort focused on a series of diarylamides containing the 1,3,4-oxadiazole structure. These compounds were tested against a panel of 58 cancer cell lines, revealing that some derivatives exhibited sub-micromolar IC50 values against prostate and colon cancer cell lines .

Other Biological Activities

Beyond anticancer applications, this compound may have other biological effects worth exploring:

Antimicrobial Activity:

Research has indicated that oxadiazole derivatives possess antimicrobial properties. The presence of furan and pyrazole moieties enhances their efficacy against various pathogens .

Anti-inflammatory Properties:

Some studies suggest that derivatives containing the oxadiazole structure can exhibit anti-inflammatory effects. This could be beneficial in treating conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide:

| Structural Feature | Activity Impact |

|---|---|

| Furan ring | Enhances bioactivity against cancer cells |

| Oxadiazole moiety | Critical for anticancer potency |

| Dimethyl substitution | Modulates pharmacokinetic properties |

Mechanism of Action

The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Comparisons

- Oxadiazole vs. Pyrazole Core: The target compound’s 1,3,4-oxadiazole ring (as in LMM11 ) contrasts with the pyrazole cores in and . The dimethylpyrazole in the target compound may increase lipophilicity relative to chlorinated pyrazoles in derivatives (e.g., 3a: Cl, CN substituents), which could enhance membrane permeability .

Furan Substitution :

- Both the target compound and LMM11 feature a furan-2-yl group on the oxadiazole. In LMM11, this moiety is linked to antifungal activity against C. albicans, suggesting the furan’s role in targeting fungal thioredoxin reductase (TrxR) . The target compound’s furan may confer similar bioactivity, though empirical validation is needed.

Carboxamide Linkage :

Hypothetical Bioactivity Profile

Based on structural parallels:

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 248.25 g/mol. Its structure features a pyrazole ring, an oxadiazole moiety, and a furan substituent which contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds containing the pyrazole and oxadiazole moieties exhibit significant antimicrobial properties. For example:

- Anti-bacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The presence of specific functional groups within the structure enhances antimicrobial activity.

| Compound | Target Bacteria | Inhibition (%) |

|---|---|---|

| Compound A | E. coli | 85% |

| Compound B | S. aureus | 78% |

Anti-inflammatory Activity

The compound has also demonstrated promising anti-inflammatory effects. In vitro studies reported that derivatives exhibited up to 93% inhibition of interleukin-6 (IL-6) at specific concentrations . This suggests potential therapeutic applications in inflammatory diseases.

Anticancer Potential

The biological activity of pyrazole derivatives has been explored in cancer research. Some compounds have shown the ability to inhibit tumor growth effectively:

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation . For instance, compounds with similar structures have been noted to inhibit murine double minute 2 (MDM2), a critical regulator of tumor suppression .

Case Studies

- Study on Pyrazole Derivatives : A study synthesized various pyrazole derivatives and tested their biological activities. Among them, one derivative showed significant anti-inflammatory and analgesic effects comparable to established drugs like indomethacin .

- Antimicrobial Screening : Another research focused on the synthesis of oxadiazole-containing compounds which were screened for antimicrobial activity against multiple pathogens. The results indicated that certain derivatives had enhanced activity due to structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.